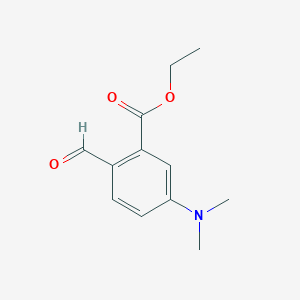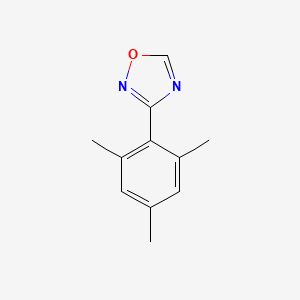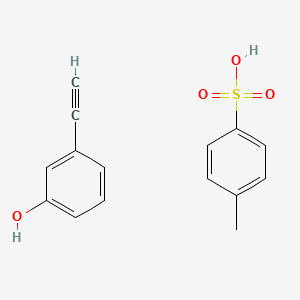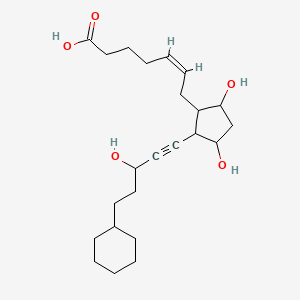![molecular formula C9H14O2 B14623025 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one CAS No. 58237-62-0](/img/structure/B14623025.png)
3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one is a chemical compound belonging to the class of cyclopenta[c]pyrans This compound is characterized by a hexahydrocyclopenta ring fused with a pyran ring, and a ketone functional group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one typically involves the construction of the cyclopenta[c]pyran skeleton. One of the key synthetic routes includes a Pd(0)-catalyzed intramolecular allylic alkylation, which allows for the stereoselective construction of the core structure . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of renewable starting materials and green chemistry principles can further improve the sustainability of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one involves its interaction with specific molecular targets and pathways. The ketone group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways.
Comparación Con Compuestos Similares
3,4-Dihydro-2H-pyran: A structurally related compound with a similar pyran ring but lacking the cyclopenta ring and ketone group.
3H-Naphtho[2,1-b]pyran: Another related compound with a naphtho ring fused to the pyran ring.
Uniqueness: 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one is unique due to its fused cyclopenta and pyran rings, along with the presence of a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
58237-62-0 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-5-7-3-2-4-8(7)9(10)11-6/h6-8H,2-5H2,1H3 |
Clave InChI |
MRXNOBDBXXVMTR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CCCC2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)


![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)

![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)

